molecular formula C32H27NO8S B2523707 Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate CAS No. 313662-84-9

Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B2523707
CAS RN: 313662-84-9
M. Wt: 585.63
InChI Key: NEACRRGWCOJWBV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a naphtho[1,2-b]furan moiety, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This moiety is substituted with an ethyl ester group, a phenyl group, and a benzoyl group that is further substituted with a morpholinosulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or structural feature. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphtho[1,2-b]furan ring system would likely contribute to the compound’s aromaticity, while the various substituents would influence its overall shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the ester could undergo hydrolysis or transesterification reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar ester group and the nonpolar aromatic rings. Its melting and boiling points would be influenced by factors such as molecular weight and intermolecular forces .

Scientific Research Applications

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

ethyl 5-(4-morpholin-4-ylsulfonylbenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27NO8S/c1-2-39-32(35)28-26-20-27(24-10-6-7-11-25(24)30(26)41-29(28)21-8-4-3-5-9-21)40-31(34)22-12-14-23(15-13-22)42(36,37)33-16-18-38-19-17-33/h3-15,20H,2,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEACRRGWCOJWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

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